Cas no 1307168-39-3 (β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester)
![β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester structure](https://ja.kuujia.com/scimg/cas/1307168-39-3x500.png)
β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester 化学的及び物理的性質
名前と識別子
-
- β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester
- Methyl 3-(3-nitrobenzenesulfonamido)propanoate
-
- インチ: 1S/C10H12N2O6S/c1-18-10(13)5-6-11-19(16,17)9-4-2-3-8(7-9)12(14)15/h2-4,7,11H,5-6H2,1H3
- InChIKey: UTMATWZYCCUMAM-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC=C(N(=O)=O)C=1)(=O)(=O)NCCC(=O)OC
じっけんとくせい
- 密度みつど: 1.407±0.06 g/cm3(Predicted)
- ふってん: 455.4±55.0 °C(Predicted)
- 酸性度係数(pKa): 9.51±0.50(Predicted)
β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1847376-1g |
Methyl 3-((3-nitrophenyl)sulfonamido)propanoate |
1307168-39-3 | 98% | 1g |
¥3738.00 | 2024-08-09 |
β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester 関連文献
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl esterに関する追加情報
Introduction to β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, Methyl Ester (CAS No. 1307168-39-3)
β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester, with the CAS number 1307168-39-3, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of derivatives that exhibit unique structural and functional properties, making it a subject of interest for various applications in synthetic chemistry and drug development.
The molecular structure of β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester incorporates a β-alanine backbone, which is a common component in the synthesis of peptides and proteins. The presence of a nitrophenylsulfonyl group at the N-terminal and a methyl ester group at the C-terminal introduces additional reactivity and functionality. This dual modification makes the compound a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures.
In recent years, there has been growing interest in the development of novel sulfonamide derivatives due to their broad spectrum of biological activities. The nitrophenylsulfonyl moiety in β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester is particularly noteworthy, as it can serve as a pharmacophore in drug design. This group has been shown to enhance binding affinity and selectivity in various therapeutic targets, including enzymes and receptors involved in metabolic pathways.
One of the most compelling aspects of this compound is its potential application in the synthesis of bioactive molecules. Researchers have utilized derivatives of β-alanine for the development of new drugs targeting neurological disorders, inflammation, and infectious diseases. The nitro group on the phenyl ring can be further functionalized through reduction or other chemical transformations, providing access to a wide range of analogs with tailored properties.
The synthesis of β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced catalytic systems and protective groups ensures high yields and purity. Recent advancements in green chemistry have also influenced synthetic methodologies, leading to more sustainable approaches that minimize waste and hazardous byproducts.
The pharmacological profile of this compound has been explored through both computational modeling and experimental studies. Computational methods have been instrumental in predicting binding interactions between β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester and biological targets. These studies have revealed potential therapeutic applications, particularly in modulating enzyme activity associated with metabolic diseases.
In vitro experiments have further validated these findings by demonstrating inhibitory effects on specific enzymes relevant to neurological health. The ability to fine-tune the structure through modifications at the nitrophenylsulfonyl group allows for the development of highly selective inhibitors. This level of specificity is crucial for minimizing side effects and improving overall therapeutic efficacy.
The role of sulfonamide derivatives in medicinal chemistry cannot be overstated. They have been successfully incorporated into drugs used for treating bacterial infections, diabetes, and even cancer. The unique reactivity of the nitro group in β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester provides a scaffold for designing molecules with enhanced pharmacological properties.
Ongoing research aims to expand the utility of this compound by exploring its interactions with other biological systems. For instance, studies are being conducted to investigate its potential as an anti-inflammatory agent by targeting key inflammatory pathways. The versatility of its structure allows for modifications that can fine-tune its biological activity.
The development of new synthetic routes has also been a focus area. Innovations in catalytic systems and reaction conditions have enabled more efficient production methods. These advancements not only improve yield but also enhance scalability for industrial applications. The ability to produce complex molecules like β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester on a larger scale is essential for commercialization.
The integration of computational chemistry with experimental techniques has revolutionized drug discovery processes. Molecular modeling software allows researchers to predict how different modifications will affect biological activity before conducting costly wet-lab experiments. This approach accelerates the discovery pipeline and reduces time-to-market for new therapeutics.
In conclusion, β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester (CAS No. 1307168-39-3) represents a promising compound with diverse applications in pharmaceutical research. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules with potential therapeutic benefits across multiple disease areas. As research continues to uncover new applications and synthetic methodologies,this compound is poised to play an increasingly important role in drug development。
1307168-39-3 (β-Alanine, N-[(3-nitrophenyl)sulfonyl]-, methyl ester) 関連製品
- 1095275-07-2(Benzoic acid, 4-[3-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-hydroxy-1-oxobutyl]-2-methyl-)
- 89599-20-2(2-amino-N,N-dimethylpyrimidine-5-sulfonamide)
- 1049389-44-7(2,4-dichloro-N-{[1-(4-fluorophenyl)cyclopropyl]methyl}benzamide)
- 1338993-73-9(1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol)
- 946328-17-2(1-(4-methoxyphenyl)-3-{(4-nitrophenyl)methylsulfanyl}-1,2-dihydropyrazin-2-one)
- 2095396-96-4(rac-(1R,5R)-1-(difluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride, cis)
- 728919-00-4(3-(4-propan-2-yloxycarbonylphenyl)benzoic Acid)
- 1361764-49-9(5-(2,4-Dichlorophenyl)-3-methoxy-2-nitropyridine)
- 1156153-91-1(4-Prop-2-enoyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide)
- 133427-07-3(Methyl Imidazo[1,2-a]pyridine-8-carboxylate)



